molecular formula C24H22N2O5S B2593616 Methyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 920466-99-5

Methyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2593616
CAS No.: 920466-99-5
M. Wt: 450.51
InChI Key: KIGRVJBBOCUNMO-UHFFFAOYSA-N
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Description

“Methyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1105194-32-8 . It has a molecular weight of 254.31 . The IUPAC name for this compound is "methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate" .


Physical and Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research has delved into developing efficient synthetic methodologies for producing highly functionalized tetrahydropyridines and related compounds. For instance, the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation reactions to create ethyl 6-substituted tetrahydropyridine-3-carboxylates showcases innovative approaches to synthesizing complex heterocyclic structures (Zhu, Lan, & Kwon, 2003). Similarly, the synthesis of novel pyrido and thieno derivatives highlights the versatility and potential of these compounds in exploring new chemical spaces (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biological and Pharmacological Applications

Several studies have evaluated the biological activities of related compounds, including their potential as antimicrobial agents. For example, compounds derived from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides have been screened for antimicrobial activities, indicating the scope of these molecules in therapeutic applications (Bakhite, Abdel-rahman, & Al-Taifi, 2004). Additionally, the exploration of pyridyl–pyrazole derivatives has extended to evaluating their cytotoxicity against various tumor cell lines, highlighting the potential of these compounds in cancer research (Huang et al., 2017).

Novel Heterocyclic Compounds

The quest for new heterocyclic compounds has led to the development of innovative synthetic strategies. The palladium-catalyzed couplings and intramolecular cyclizations to produce new thieno[3,2-b]pyridine derivatives exemplify the chemical ingenuity in creating molecules with potential applications in material science and pharmacology (Calhelha & Queiroz, 2010).

Future Directions

While specific future directions for this compound are not mentioned in the search results, pyridine-based compounds are expected to continue to play a significant role in medicinal chemistry research . They have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) and are expected to be a part of novel drug candidates in the future .

Properties

IUPAC Name

methyl 6-acetyl-2-[(4-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-15(27)26-13-12-19-20(14-26)32-23(21(19)24(29)30-2)25-22(28)16-8-10-18(11-9-16)31-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGRVJBBOCUNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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